Vitamin D3 glucoside

Vitamin D bioassay Antirachitic activity Avian nutrition

Formulating with free cholecalciferol forces reliance on emulsifiers and oil-based carriers, risking phase separation and inconsistent dosing in aqueous systems. Vitamin D3 glucoside solves this with patent-claimed water solubility and a built-in extended-release pharmacokinetic profile. - Retains 90-95% antirachitic activity vs. parent aglycone; Δ LogP -1.5 enables direct aqueous dissolution - Rate-limiting intestinal de-glycosylation yields delayed Tmax and ~7 h half-life extension vs. free D3 - Supplied as a well-characterized reference standard (MW 546.8 g/mol) for LC-MS/MS method development and VDR assays

Molecular Formula C33H54O6
Molecular Weight 546.8 g/mol
CAS No. 88508-78-5
Cat. No. B12771249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 glucoside
CAS88508-78-5
Molecular FormulaC33H54O6
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)CO)O)O)O)C
InChIInChI=1S/C33H54O6/c1-20(2)8-6-9-22(4)26-15-16-27-23(10-7-17-33(26,27)5)12-13-24-18-25(14-11-21(24)3)38-32-31(37)30(36)29(35)28(19-34)39-32/h12-13,20,22,25-32,34-37H,3,6-11,14-19H2,1-2,4-5H3/b23-12+,24-13-/t22-,25+,26-,27+,28-,29-,30+,31-,32-,33-/m1/s1
InChIKeyTZHZRFDYMGRNII-OTNJCUTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin D3 Glucoside (CAS 88508-78-5): Core Identity and Procurement-Relevant Physicochemical Profile


Vitamin D3 glucoside (3β-D-glucopyranosylvitamin D3; C₃₃H₅₄O₆; MW 546.8 g/mol) is a synthetic glycosylated derivative of cholecalciferol in which a β-D-glucose moiety is attached at the C-3 hydroxyl position of the secosteroid backbone [1]. It belongs to the class of vitamin D glycosides—water-soluble conjugates designed to retain the calcium-regulating bioactivity of the parent aglycone while conferring altered physicochemical and pharmacokinetic properties [2]. Unlike the parent cholecalciferol (CAS 67-97-0; MW 384.6 g/mol), the glucoside exhibits reduced lipophilicity (XLogP3-AA 6.4 vs. 7.9) and patent-claimed aqueous solubility, making it a distinct candidate for formulation strategies where the extreme hydrophobicity of free vitamin D3 poses handling, dissolution, or bioavailability challenges [1][2].

Why Cholecalciferol or Other Vitamin D Analogs Cannot Simply Replace Vitamin D3 Glucoside in Research and Formulation


In-class vitamin D compounds—including cholecalciferol, ergocalciferol, calcitriol, and 1α-hydroxyvitamin D3—differ fundamentally in glycosylation status, and this single structural modification drives quantifiable divergence in solubility, pharmacokinetic release profile, and route-dependent bioactivity that cannot be compensated by dose adjustment alone. Vitamin D3 glucoside is not a prodrug of cholecalciferol in the classical sense; its de-glycosylation by intestinal glucosidases is the rate-limiting step for absorption, producing a delayed-release pharmacokinetic signature that is structurally impossible for the aglycone [1]. Moreover, glucosidation preserves 90–95% of antirachitic activity relative to the parent aglycone while enabling aqueous formulation approaches that are precluded by the sub-0.1 g/L water solubility of free vitamin D3 [2][3]. Researchers and formulators who substitute cholecalciferol for the glucoside without accounting for these differences risk altered absorption kinetics, mismatched in vivo response timing, and loss of the aqueous-handling advantage.

Vitamin D3 Glucoside: Quantified Differentiation Evidence Against Key Comparators


Biological Activity Retention: Vitamin D3 Glucoside vs. Cholecalciferol Aglycone in Rachitic Chickens

In a direct in vivo comparison using rachitic chickens, vitamin D3 glucoside demonstrated 90–95% of the biological activity of its aglycone cholecalciferol, measured by prevention of rickets and normalization of calcium/phosphorus metabolism [1]. This near-complete retention of bioactivity confirms that glycosylation at the C-3 position does not functionally inactivate the molecule, placing it among the most active glycosylated vitamin D derivatives tested.

Vitamin D bioassay Antirachitic activity Avian nutrition

Route-Independent Bioequivalence: Oral vs. Intravenous Administration in Rats

In vitamin D-deficient rats, vitamin D3 glucoside exhibited statistically equivalent antirachitic activity whether administered by the intravenous or oral route, demonstrating complete oral bioavailability [1]. This contrasts with the known variable oral absorption of lipophilic free vitamin D3, which depends on bile-salt-mediated micellar solubilization and can be impaired in conditions of fat malabsorption.

Bioavailability Route of administration Preclinical pharmacology

Lipophilicity Reduction: Computed LogP of Vitamin D3 Glucoside vs. Cholecalciferol

The attachment of a β-D-glucose moiety to the C-3 hydroxyl of cholecalciferol reduces the computed partition coefficient (XLogP3-AA) from 7.9 (cholecalciferol) to 6.4 (vitamin D3 glucoside), a Δ of –1.5 log units [1][2]. This shift reflects increased hydrophilicity conferred by the four additional hydroxyl groups and the ether oxygen of the glucopyranosyl ring, translating to enhanced water compatibility and reduced dependence on organic solvents or lipid vehicles for dissolution.

Physicochemical property LogP Formulation science

Glycosylation-Driven Delayed-Release Pharmacokinetics: Class-Level Evidence from 1,25(OH)₂D₃ Glycoside

Although direct PK data for vitamin D3 glucoside itself are limited, a structurally and mechanistically analogous glycosylated vitamin D species—1,25-dihydroxyvitamin D3 glycoside extracted from Solanum glaucophyllum—exhibited a markedly delayed pharmacokinetic profile compared to synthetic calcitriol in rats: Tmax delayed from 1 h to 6–12 h and elimination half-life extended from approximately 23 h to 30 h [1]. The molecular mechanism—rate-limiting intestinal de-glycosylation by ubiquitous glucosidases prior to aglycone absorption—is directly transferable to vitamin D3 glucoside, predicting a similar modified-release behavior. The human relevance of this glycosylation-driven PK modulation was corroborated in a first-in-man trial showing safety at up to 40-fold the recommended daily dose of synthetic calcitriol without hypercalcemia [2].

Pharmacokinetics Controlled release Therapeutic window

Molecular Weight and H-Bond Donor/Acceptor Differentiation for Analytical Method Development

Vitamin D3 glucoside (C₃₃H₅₄O₆; MW 546.8 g/mol; 4 H-bond donors; 6 H-bond acceptors) is structurally and analytically distinct from cholecalciferol (C₂₇H₄₄O; MW 384.6 g/mol; 1 H-bond donor; 1 H-bond acceptor) [1][2]. The 162.2 g/mol mass increment (equivalent to one glucosyl residue, C₆H₁₀O₅) and the tripled H-bond donor count produce distinct chromatographic retention, mass spectrometric fragmentation, and ionization behavior, enabling unequivocal identification and quantification in complex matrices without interference from the parent aglycone.

Analytical chemistry LC-MS/MS Quality control

Selectivity Against 1α-Hydroxyvitamin D3 Glucoside: Differential Bioactivity in the Glycoside Series

Within the glycosylated vitamin D family, vitamin D3 glucoside is sharply differentiated from 1α-hydroxyvitamin D3 glucoside. The 1α(OH)D3 glucoside exhibits only approximately 10% of the biological activity of its parent aglycone in chickens, whereas vitamin D3 glucoside retains 90–95% activity [1]. This tenfold difference in bioactivity retention highlights that the position and number of hydroxylations on the secosteroid nucleus critically determine whether glycosylation is functionally tolerated—a key consideration when selecting among glycosylated vitamin D derivatives for structure-activity or formulation studies.

Structure-activity relationship Glycoside selectivity Vitamin D metabolism

Vitamin D3 Glucoside: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Poultry and Livestock Feed Supplementation Requiring Water-Soluble Vitamin D3 Delivery

Vitamin D3 glucoside, with its 90–95% retained antirachitic activity and patent-claimed aqueous solubility, is directly applicable to drinking-water-based vitamin D supplementation in poultry and swine operations [1][2]. Unlike cholecalciferol, which requires emulsification or oil-based carriers for aqueous dispersion, the glucoside can be formulated into water-miscible premixes, simplifying large-scale administration and reducing the risk of inconsistent dosing due to hydrophobic phase separation.

Aqueous-Phase In Vitro and Cell-Culture Studies of Vitamin D Receptor Activation

The reduced lipophilicity of vitamin D3 glucoside (Δ LogP –1.5 vs. cholecalciferol) enables direct dissolution in aqueous assay buffers at concentrations that are unattainable with the free aglycone without the confounding use of organic co-solvents or serum proteins [1]. This makes the glucoside the preferred form for VDR binding assays, gene reporter studies, and cell-culture experiments where solvent artifacts (DMSO/ethanol toxicity) must be minimized and where the rate of aglycone generation via cellular glucosidase activity can be experimentally controlled [2].

Controlled-Release Vitamin D Formulation Development Leveraging Enzymatic De-Glycosylation

The class-level evidence that glycosylation imposes rate-limiting intestinal de-glycosylation—yielding a Tmax delay of 5–11 h and a half-life extension of ~7 h in the analogous 1,25(OH)₂D₃ glycoside—positions vitamin D3 glucoside as a built-in extended-release candidate for oral dosage forms [1]. Formulators can exploit this intrinsic PK modulation to design once-daily supplements or therapeutics that avoid the sharp Cmax peaks and associated calcemic toxicity risk of free vitamin D3, without requiring complex matrix-based controlled-release technologies.

Analytical Reference Standard for Glycosylated Vitamin D Metabolite Identification in Plant and Biological Matrices

With its well-defined molecular weight (546.8 g/mol), characteristic glucosyl-fragment mass shift (+162.2 Da), and distinct H-bond donor/acceptor profile, vitamin D3 glucoside serves as a critical authentic reference standard for LC-MS/MS method development targeting naturally occurring vitamin D glycosides in Solanum species, Trisetum flavescens, and other calcinogenic plants [1][2]. Its availability enables unequivocal identification and quantification of glycosylated vitamin D species in plant extract standardization, toxicological surveillance, and pharmacokinetic bioanalysis.

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